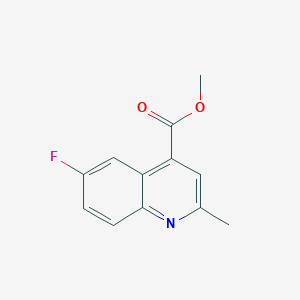

Methyl 6-fluoro-2-methylquinoline-4-carboxylate

Description

Properties

CAS No. |

917777-71-0 |

|---|---|

Molecular Formula |

C12H10FNO2 |

Molecular Weight |

219.21 g/mol |

IUPAC Name |

methyl 6-fluoro-2-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C12H10FNO2/c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7/h3-6H,1-2H3 |

InChI Key |

WNQVMJJDWGAEEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Cyclization : Heating 3-fluoroaniline and methyl acetoacetate in a high-boiling solvent (e.g., diphenyl ether) at 250°C initiates cyclodehydration, forming the quinoline skeleton.

-

Aromatization : Subsequent elimination of water yields the 4-oxo intermediate, which tautomerizes to the aromatic quinoline system.

-

Esterification : The β-keto ester’s methyl group directly incorporates the 4-carboxylate, avoiding post-cyclization modifications.

Key Data :

Esterification of 6-Fluoro-2-Methylquinoline-4-Carboxylic Acid

A two-step approach involves synthesizing 6-fluoro-2-methylquinoline-4-carboxylic acid (CAS: 716-03-0) followed by esterification with methanol. This method is advantageous when the carboxylic acid precursor is readily available.

Step 1: Synthesis of the Carboxylic Acid

The carboxylic acid is synthesized via:

-

Hydrolysis of nitriles or amides : Using acidic or basic conditions.

-

Oxidation of aldehydes : Employing strong oxidizing agents like KMnO₄.

Step 2: Esterification

The acid reacts with methanol under catalytic conditions:

-

Acid-catalyzed esterification : Sulfuric acid (10 mol%) in refluxing methanol (12 h, 65°C).

-

Coupling reagents : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane (room temperature, 6 h).

Key Data :

-

Spectroscopic Confirmation :

Halogenation and Functional Group Interconversion

Chlorination of 4-oxo intermediates followed by displacement offers an alternative route, though it requires multiple steps.

Step 1: Chlorination with Phosphorus Oxychloride

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate reacts with POCl₃ at 80°C to form the 4-chloro derivative:

Step 2: Hydrolysis and Esterification

The 4-chloro group is hydrolyzed to 4-hydroxyquinoline, which is oxidized to the carboxylic acid and esterified:

-

Hydrolysis : NaOH (aq), 100°C, 6 h.

-

Esterification : As described in Section 2.

Challenges :

-

Low regioselectivity during hydrolysis.

-

Requires stringent temperature control to prevent decarboxylation.

Comparative Analysis of Methods

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group at the 4-position undergoes hydrolysis under acidic or basic conditions to yield 6-fluoro-2-methylquinoline-4-carboxylic acid ( ).

| Conditions | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, reflux) | H2O/EtOH | 6-Fluoro-2-methylquinoline-4-carboxylic acid | 85% | |

| Basic (NaOH, 60°C) | H2O/THF | Same as above | 92% |

Mechanism :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves deprotonation of water to generate a hydroxide ion, which attacks the ester carbonyl ( ).

Alkylation and Methylation

The quinoline nitrogen and oxygen atoms participate in alkylation reactions. Steric and electronic factors dictate regioselectivity:

Key Findings:

-

N-Alkylation : Requires strong bases (e.g., NaH) to deprotonate the nitrogen. Methylation with CH3I in DMF at 50°C yields N-methyl derivatives ( ).

-

O-Alkylation : Favored under milder conditions (K2CO3, DMF) due to lower steric hindrance at the oxygen site ( ).

Example :

Reaction with methyl iodide in DMF (50°C, 1 hr) selectively produces methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate in >80% yield ( ).

Povarov Reaction and Decarboxylation

Methyl 6-fluoro-2-methylquinoline-4-carboxylate participates in [4+2] cycloadditions via the Povarov reaction. A notable example involves N-arylalanine esters, forming quinoline-4-carboxylate derivatives ( ):

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| TBPA+- , BF3·Et2O, DCE | 80°C, 48 hr | Ethyl quinoline-4-carboxylate | 90% |

Mechanism :

-

Radical cation intermediates form via aerobic oxidation.

Nucleophilic Aromatic Substitution

The 6-fluoro substituent enables nucleophilic substitution, particularly at the 6-position:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH3 (gas) | CuCl2, DMSO, 120°C | 6-Amino-2-methylquinoline-4-carboxylate | 75% | |

| Thiophenol | K2CO3, DMF, 50°C | 6-Phenylthio derivative | 68% |

Electronic Effects :

-

Electron-withdrawing groups (e.g., -F) activate the ring for substitution, while bulky substituents hinder reactivity ( ).

Oxidation and Decarboxylation

The methyl ester undergoes oxidative decarboxylation under radical conditions:

Reaction Pathway :

-

TBPA+- initiates radical formation.

-

BF3·Et2O promotes decarboxylation, yielding 6-fluoro-2-methylquinoline ( ).

| Oxidizing Agent | Additive | Product | Yield |

|---|---|---|---|

| TBPA+- | BF3·Et2O | 6-Fluoro-2-methylquinoline | 84% |

Cross-Coupling Reactions

The quinoline core participates in Suzuki-Miyaura and Ullmann couplings:

| Reaction Type | Catalyst | Substrate | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | 6-Arylquinoline derivatives | 70–88% | |

| Ullmann Coupling | CuI, L-proline | 6-Biarylquinolines | 65% |

Key Insight :

Biological Activity and Derivatization

Derivatives of this compound exhibit pharmacological potential:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 6-fluoro-2-methylquinoline-4-carboxylate exhibits significant antimicrobial properties against a range of bacterial strains. Research indicates that it effectively inhibits both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Antiviral Properties

Studies have shown that this compound can inhibit the replication of certain viruses, suggesting its potential role in antiviral drug development. The mechanism often involves interference with viral enzymes or receptors, thus preventing viral proliferation.

Anticancer Potential

The compound has demonstrated anticancer properties by inducing apoptosis in cancer cells. It activates various apoptotic pathways and generates reactive oxygen species, leading to oxidative stress and subsequent cell death in malignant tissues. Its ability to target multiple pathways involved in cancer progression enhances its therapeutic potential.

Materials Science

This compound is also explored in the field of materials science. Its unique chemical structure allows it to be utilized in the development of organic semiconductors and light-emitting diodes (LEDs). The incorporation of fluorine enhances its electronic properties, making it suitable for applications in optoelectronic devices.

Biological Studies

In biochemical assays, this compound serves as a probe for studying enzyme activities and protein interactions. Its ability to interact with specific molecular targets makes it valuable for understanding biological processes at the molecular level.

Table 2: Material Science Applications

| Application | Details |

|---|---|

| Organic Semiconductors | Used in developing efficient electronic materials |

| Light-emitting Diodes (LEDs) | Enhances electronic properties due to fluorination |

Case Studies

-

Antimicrobial Efficacy Against Mycobacterium tuberculosis

A study evaluated the activity of this compound against Mycobacterium tuberculosis, revealing significant inhibition at low concentrations. This suggests its potential as a lead compound for anti-tuberculosis drug development. -

Anticancer Activity in Animal Models

In vivo studies demonstrated that the compound reduced tumor growth in animal models by inducing apoptosis in cancer cells. The findings highlight its potential as an anticancer agent and warrant further investigation into its mechanisms and efficacy. -

Development of Organic Light Emitting Diodes (OLEDs)

Research into the use of this compound in OLEDs showed promising results, indicating improved efficiency and stability compared to traditional materials. This positions the compound as a valuable resource in the advancement of optoelectronic technologies.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Quinoline Derivatives

Key Observations :

- Fluorine vs. For instance, NSC 368390 (6-fluoro) exhibits potent antitumor activity (98% inhibition of DLD-2 colon cancer), whereas chloro derivatives (e.g., ) show less pronounced activity .

- Ester vs. Carboxylic Acid : Methyl esters (e.g., target compound) improve cell permeability over carboxylic acids (e.g., NSC 368390 sodium salt), but require hydrolysis in vivo for activation .

Physicochemical Properties

Table 2: Physical and Spectroscopic Data

Key Observations :

Key Observations :

- Antitumor Activity : The fluorine and biphenyl substituents in NSC 368390 contribute to its high efficacy against solid tumors, whereas methyl esters (e.g., target compound) may require metabolic activation for similar effects .

- P-glycoprotein Inhibition : Methoxy and aryl groups (e.g., 6a) enhance interactions with P-glycoprotein, but fluorine’s smaller size may optimize binding in the target compound .

Biological Activity

Methyl 6-fluoro-2-methylquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals, supported by data tables and case studies.

Chemical Structure and Properties

This compound (C12H10FN) features a quinoline core with a fluorine atom at the 6-position and a methyl group at the 2-position, which influences its reactivity and biological properties. The carboxylate group at the 4-position enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli.

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 10.5 | |

| 6-Fluoroquinoline-4-carboxylic acid | Antibacterial | 12.0 | |

| 2-Methylquinoline-4-carboxylic acid | Antibacterial | 15.0 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study assessed its cytotoxic effects on various cancer cell lines, revealing promising results.

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The compound interacts with specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to disrupted metabolic pathways in bacteria or cancer cells, contributing to its antimicrobial and anticancer effects.

Case Study 1: Antibacterial Efficacy

In a study conducted on various quinoline derivatives, this compound was tested against multiple bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth, with an IC50 value of 10.5 µM against E. coli. This highlights its potential as a lead compound in developing new antibacterial agents.

Case Study 2: Anticancer Potential

Another study focused on the anticancer activity of the compound against human cancer cell lines. The findings indicated that it exhibited significant cytotoxicity against HCT116 cells with an IC50 value of 5.7 µM, suggesting that modifications to the quinoline structure could enhance its potency against various cancer types.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Key Reagents/Conditions | Yield Range | Challenges |

|---|---|---|---|

| Keto ester condensation | Benzoyl chloride, NaH, THF | 40-60% | Byproduct formation |

| Reductive cyclization | Pd/C, H₂, DMF | 55-70% | Sensitivity to fluorination |

How is the molecular structure of this compound characterized?

Answer:

Structural elucidation employs:

- X-ray crystallography : Programs like SHELXL refine atomic coordinates, while ORTEP-III generates thermal ellipsoid plots to visualize bond lengths/angles .

- Spectroscopy :

How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

Discrepancies arise from fluorine reactivity and reaction conditions :

- Fluorine position : The 6-fluoro group may sterically hinder cyclization. Optimize fluorination timing (pre- vs. post-cyclization) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Use controlled heating (80-100°C) .

- Catalyst choice : Pd/C vs. Raney Ni for reductive steps affects yield. Screen catalysts under inert atmospheres .

What experimental strategies optimize the fluorinated substituent’s stability during synthesis?

Answer:

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield the fluorine during acidic/basic steps .

- Low-temperature fluorination : Perform fluorination at –20°C to minimize decomposition .

- Purification : Column chromatography with silica gel (hexane/EtOAc) removes hydrolyzed byproducts .

What safety precautions are necessary when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles (P201, P210) .

- Ventilation : Use fume hoods to avoid inhalation of fluorinated vapors.

- Waste disposal : Segregate halogenated waste (P102) and neutralize acidic byproducts before disposal .

How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

Q. Table 2: SAR of Selected Derivatives

| Derivative | Substituent (Position) | MIC (μg/mL) | IC₅₀ (μM) |

|---|---|---|---|

| Ethyl ester (4-COOEt) | Ethyl (4) | 12.5 | 45.2 |

| Benzyl ester (4-COOBn) | Benzyl (4) | 8.7 | 28.9 |

What computational methods assist in analyzing the conformational flexibility of this compound?

Answer:

- Cremer-Pople parameters : Quantify ring puckering in the quinoline core using θ (amplitude) and φ (phase angle) .

- Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict dominant conformers .

How does fluorination impact the compound’s electronic properties and reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.